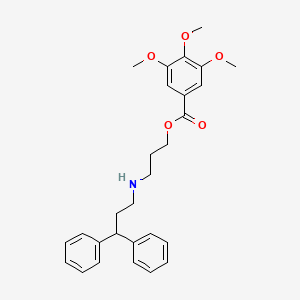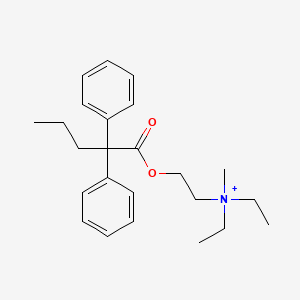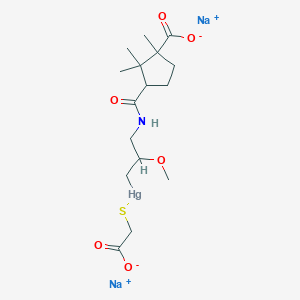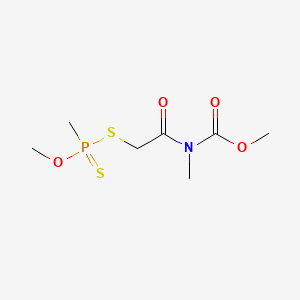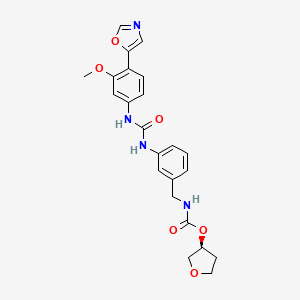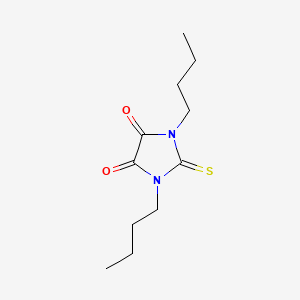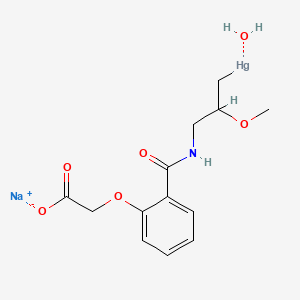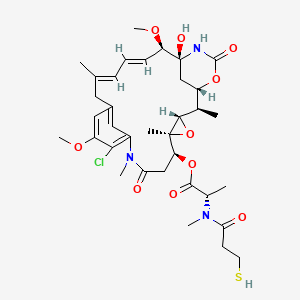
N-(4-hydroxyphényl)-N-méthylméthanesulfonamide
Vue d'ensemble
Description
Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) is a bioactive chemical.
Applications De Recherche Scientifique
Activité Antivirale
N-(4-hydroxyphényl)-N-méthylméthanesulfonamide, également connu sous le nom de 4-HPR ou fenrétine, a montré une activité antivirale prometteuse in vitro et in vivo contre une variété de flavivirus . Une étude a évalué le profil d'exposition in vivo d'un régime posologique de 4-HPR qui a déjà été démontré comme étant efficace dans un modèle murin d'infection grave par le virus de la dengue (DENV) . L'étude a suggéré que des concentrations plasmatiques efficaces pouvaient être atteintes avec la formulation clinique, tandis que les nouvelles formulations à base de lipides ont permis d'obtenir une amélioration > 3 fois .
Effets Anticancéreux
Il a été rapporté que le 4-HPR inhibait in vitro plusieurs types de tumeurs, y compris les lignées cellulaires cancéreuses résistantes à l'acide tout-trans-rétinoïque (ATRA), à des concentrations de 1 à 10 µM . Des études chez le rat et la souris ont confirmé les effets anticancéreux puissants du 4-HPR, sans mettre en évidence de toxicité hémolytique . Cela démontre sa pertinence pour le développement d'un nouvel agent chimio-préventif .
Formulation et Administration du Médicament
L'analyse pharmacocinétique du 4-HPR a été réalisée chez la souris, suggérant que l'exposition au 4-HPR est limitée à la fois par la solubilité et l'élimination intestinale de premier passage, mais pourrait être améliorée par l'inhibition du métabolisme du cytochrome P450 (CYP) . De nouvelles formulations à base de lipides de 4-HPR ont été développées pour améliorer l'exposition in vivo au 4-HPR .
Synthèse et Caractérisation
Une procédure évolutive, conviviale et en une seule étape pour synthétiser du this compound de haute pureté sans étape de purification et avec un rendement quantitatif a été rapportée . Une caractérisation complète du composé à l'aide de toutes les techniques analytiques possibles a été fournie .
Mécanisme D'action
Target of Action
N-(4-hydroxyphenyl)-N-methylmethanesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are cancer cells of different histotypes . It has been found to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide interacts with its targets by inhibiting cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ros), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in mice . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hours . Metabolites of Fenretinide were more abundant than the intact drug in most tissues 24 hours after the intravenous dose .
Result of Action
The result of Fenretinide’s action is the inhibition of tumor growth. It has been found to be very effective in killing cancer cells of different histotypes . It is able to inhibit Fenretinide-resistant cell growth and to act synergistically in combination with the parent drug .
Action Environment
The action of Fenretinide can be influenced by environmental factors. These compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the stability and efficacy of Fenretinide can be affected by environmental conditions such as light and temperature .
Analyse Biochimique
Biochemical Properties
N-(4-hydroxyphenyl)-N-methylmethanesulfonamide has been found to interact with various enzymes and proteins. For instance, it inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . The nature of these interactions is complex and involves changes in membrane fluidity .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This influence on cell function suggests an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, N-(4-hydroxyphenyl)-N-methylmethanesulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibitory effect on DEGS1 enzymatic activity is one such example .
Metabolic Pathways
N-(4-hydroxyphenyl)-N-methylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes like DEGS1 . Detailed information on its effects on metabolic flux or metabolite levels is currently unavailable.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(13(2,11)12)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJCBWGFCODDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189245 | |
| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-85-8 | |
| Record name | Methanesulfonanilide, 4'-hydroxy-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


